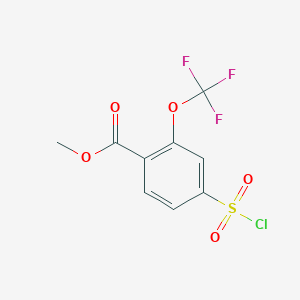

3-Methyl-1,4,2-dioxazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

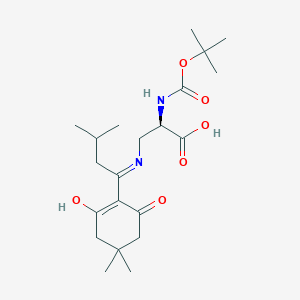

3-Methyl-1,4,2-dioxazol-5-one is a heterocyclic organic compound with the molecular formula C3H3NO3 and a molecular weight of 101.06 g/mol . It is characterized by a five-membered ring structure containing oxygen and nitrogen atoms. This compound has gained attention due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4,2-dioxazol-5-one typically involves the cyclization of hydroxamic acids with carbonyldiimidazole (CDI) in the presence of a solvent such as dichloromethane . a more environmentally friendly one-pot method has been developed, which eliminates the need for isolation of intermediates and uses ethyl acetate and N,N-dimethylformamide as solvents . This reaction proceeds readily at room temperature without the need for expensive metal catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its simplicity and use of environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:

Decarboxylative Amidation: This reaction involves the formation of an isocyanate intermediate, which reacts with carboxylates to form amides.

Nitrene Transfer Reactions: These reactions are catalyzed by transition metals and involve the transfer of acyl nitrenes to form N-aryl amides, oxazoles, and lactams.

Common Reagents and Conditions

Decarboxylative Amidation: Sodium acetate as a base and methanol as a solvent under mild heating conditions.

Nitrene Transfer Reactions: Transition metal catalysts such as copper or rhodium, and mild reaction temperatures.

Major Products

Amides: Formed through decarboxylative amidation.

Oxazoles and Lactams: Formed through nitrene transfer reactions.

Scientific Research Applications

3-Methyl-1,4,2-dioxazol-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,2-dioxazol-5-one involves the formation of reactive intermediates such as isocyanates and acyl nitrenes. These intermediates participate in various chemical reactions, including amidation and nitrene transfer . The compound’s ability to form stable intermediates under mild conditions makes it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

3-Methyl-1,4,2-dioxazol-5-one can be compared with other dioxazolones such as 3-phenyl-1,4,2-dioxazol-5-one (PDO). While both compounds are used as amidation reagents, this compound is unique due to its simpler structure and ease of synthesis . Other similar compounds include:

3-Phenyl-1,4,2-dioxazol-5-one (PDO): Used as an electrolyte additive in lithium-ion batteries.

3-(Hetero-)aryl-1,4,2-dioxazol-5-ones: Used in regioselective amidation and as electrolyte additives.

Properties

Molecular Formula |

C3H3NO3 |

|---|---|

Molecular Weight |

101.06 g/mol |

IUPAC Name |

3-methyl-1,4,2-dioxazol-5-one |

InChI |

InChI=1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3 |

InChI Key |

BQZIJUVIVNXFIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

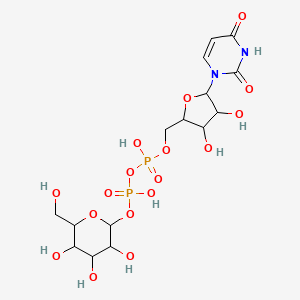

![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)

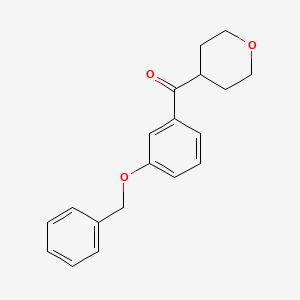

![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)

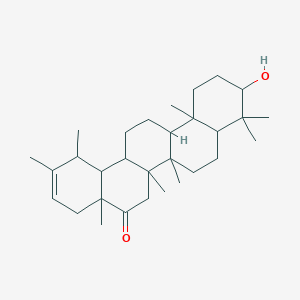

![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)

![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)